molecular formula C23H27ClN2O3 B6475526 3-chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640866-52-8

3-chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6475526
CAS No.: 2640866-52-8
M. Wt: 414.9 g/mol
InChI Key: JPADWNKWZCVJHB-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 4. The methoxy group is further linked to a piperidine ring via a methylene bridge, with the piperidine nitrogen acylated by a 4-phenyloxane-4-carbonyl moiety. Piperidine-pyridine hybrids are of significant interest in medicinal chemistry due to their versatility in targeting enzymes and receptors, as highlighted in studies on related compounds .

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c24-20-16-25-11-6-21(20)29-17-18-7-12-26(13-8-18)22(27)23(9-14-28-15-10-23)19-4-2-1-3-5-19/h1-6,11,16,18H,7-10,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPADWNKWZCVJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C19H22ClN2O2
  • SMILES Notation : CC(C(=O)N1CCCCC1)C2=CC(=C(C=C2)Cl)OC

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). It has been shown to act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission.

Pharmacological Properties

  • Glycine Transporter Inhibition : The compound exhibits significant inhibitory activity against glycine transporter 1 (GlyT1), which is implicated in various neuropsychiatric disorders. The IC50 value for this inhibition is reported to be approximately 1.8 nM, indicating a potent effect .
  • Central Nervous System Effects : In rodent models, the compound demonstrated efficacy in alleviating symptoms associated with schizophrenia without inducing adverse CNS side effects .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
Rodent Model StudyDemonstrated significant reduction in schizophrenia-like symptoms without CNS side effects
GlyT1 Inhibition StudyShowed IC50 of 1.8 nM, indicating strong inhibitory potential
Neuroprotective AssessmentSuggested potential neuroprotective effects in vitro

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. The compound has been classified with acute toxicity concerns (Toxicity Category 4) when administered orally, necessitating careful consideration during development and application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
This compound C₂₆H₂₇ClN₂O₄* 478.96 4-Phenyloxane-4-carbonyl, chloro-pyridine Not reported High lipophilicity, rigid oxane ring
BE99916 () C₂₁H₂₂ClFN₂O₂ 388.86 4-Fluorophenyl cyclopropanecarbonyl Not reported Compact cyclopropane, fluorine substituent
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Variable (e.g., C₂₃H₁₈ClN₃) 466–545 Substituted phenyl groups (Cl, NO₂, Br, etc.) 268–287 High crystallinity, diverse electronic effects
Ethyl 4-((S)-(4-chlorophenyl)(3-(((R)-1-(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidin-2-yl)methoxy)-[4,4'-bipyridin]-2-yl)methoxy)piperidine-1-carboxylate () C₄₄H₄₀ClF₄N₃O₅ 850.25 Bipyridine system, trifluoromethyl Not reported Enhanced metabolic stability, bulky substituents

*Calculated based on structural analysis.

Key Observations:

Steric Effects : The oxane ring introduces greater steric bulk than the cyclopropane or substituted phenyl groups in derivatives, which may influence binding interactions in biological systems.

Electronic Properties : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups on the pyridine core modulate electronic density, contrasting with ’s nitro or bromo substituents, which exhibit stronger electron-withdrawing effects .

Pharmacological Potential

While specific biological data for the target compound are unavailable, piperidine-pyridine hybrids are known for diverse activities:

  • Target Selectivity : The oxane ring’s rigidity may confer selectivity advantages over flexible substituents in ’s compounds .

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